1-Aminocyclopentane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminocyclopentane-1,2-dicarboxylic acid is a cyclic amino acid with a unique structure that includes a cyclopentane ring substituted with an amino group and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminocyclopentane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia and cyanide, followed by hydrolysis to yield the desired product. Another method includes the use of cyclopentadiene and maleic anhydride, followed by subsequent reactions to introduce the amino group and carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of N-substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aminocyclopentane-1,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in modulating neurotransmitter receptors, particularly metabotropic glutamate receptors.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with metabotropic glutamate receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various signaling pathways, including the phospholipase C pathway, leading to the release of secondary messengers and subsequent cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopentane-1,3-dicarboxylic acid: Another cyclic amino acid with similar structural features but different positional isomers.
Cycloleucine: A non-proteinogenic amino acid with a cyclopentane ring and an amino group.
Uniqueness: 1-Aminocyclopentane-1,2-dicarboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. Its ability to selectively interact with metabotropic glutamate receptors sets it apart from other similar compounds.
Eigenschaften
7399-37-3 | |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
1-aminocyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)3-1-2-4(7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ICCJHMNYUMDWSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.